
Dimethyl(propyl)silyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(propyl)silyl diphenyl phosphate is an organophosphorus compound with a unique structure that combines silyl and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(propyl)silyl diphenyl phosphate can be synthesized through a series of reactions involving the appropriate silyl and phosphate precursors. One common method involves the reaction of dimethyl(propyl)silyl chloride with diphenyl phosphate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(propyl)silyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silyl phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The silyl and phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl phosphates, while reduction can produce phosphites or phosphines .
Scientific Research Applications
Dimethyl(propyl)silyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of dimethyl(propyl)silyl diphenyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of phosphatases or kinases, affecting cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphate: A simpler analog without the silyl group, used in similar applications.
Dimethylsilyl diphenyl phosphate: Lacks the propyl group, with slightly different reactivity and properties.
Triphenyl phosphate: Contains three phenyl groups, used as a flame retardant and plasticizer.
Uniqueness
Dimethyl(propyl)silyl diphenyl phosphate is unique due to the presence of both silyl and phosphate groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
167274-47-7 |
|---|---|
Molecular Formula |
C17H23O4PSi |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[dimethyl(propyl)silyl] diphenyl phosphate |
InChI |
InChI=1S/C17H23O4PSi/c1-4-15-23(2,3)21-22(18,19-16-11-7-5-8-12-16)20-17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |
InChI Key |
IAWQQGLWPRRUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















